Product packaging for ADU-S100 (disodium salt)(Cat. No.:)

ADU-S100 (disodium salt)

Cat. No.: B12426529
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-LJFXOJISSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) Pathway in Immunological Sensing

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting the presence of DNA in the cytoplasm of a cell. frontiersin.orgdrugbank.com Under normal physiological conditions, DNA is confined to the cell's nucleus and mitochondria. frontiersin.orgnih.gov Its presence in the cytosol is a hallmark of cellular stress, damage, or invasion by pathogens such as viruses and some bacteria. frontiersin.orgnih.gov

The cGAS-STING signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor. nih.govresearchgate.net Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and becomes activated. researchgate.net The activated cGAS then catalyzes the synthesis of a second messenger molecule called cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) from ATP and GTP. frontiersin.orgresearchgate.net

This newly synthesized cGAMP then binds to the STING protein, which is an adaptor protein anchored to the membrane of the endoplasmic reticulum (ER). researchgate.netfupress.net The binding of cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. researchgate.net In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). researchgate.netinvivogen.com Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). invivogen.com Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs), such as IFN-α and IFN-β. frontiersin.orgresearchgate.net

Beyond the production of type I IFNs, the activation of the STING pathway also leads to the activation of the NF-κB transcription factor, resulting in the production of various pro-inflammatory cytokines and chemokines. frontiersin.org This multifaceted response orchestrated by the cGAS-STING pathway is crucial for mounting an effective innate immune response to clear pathogens and eliminate abnormal cells. rndsystems.comfrontiersin.org Dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. drugbank.comnih.gov

Academic Significance of STING Agonists in Immunological Research

The discovery and elucidation of the cGAS-STING pathway have opened up new avenues for immunological research, with STING agonists emerging as powerful tools to probe and manipulate innate immune responses. The academic significance of these molecules lies in their ability to potently and specifically activate a critical node in the immune system, allowing researchers to study its downstream consequences in various physiological and pathological contexts.

In cancer immunotherapy research , STING agonists have garnered considerable attention for their potential to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy. frontiersin.orgnih.gov By activating STING within the tumor microenvironment, these agonists can trigger the production of type I interferons and other pro-inflammatory cytokines. fupress.net This, in turn, promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response. fupress.netnih.gov Preclinical studies have shown that STING agonists can induce tumor regression and generate long-lasting immunological memory. fupress.netmdpi.com Furthermore, there is significant interest in combining STING agonists with other immunotherapies, such as immune checkpoint inhibitors, to achieve synergistic anti-tumor effects. nih.govtargetedonc.com

As vaccine adjuvants , STING agonists hold promise for enhancing the efficacy of vaccines against infectious diseases and cancer. nih.govresearchgate.netnumberanalytics.com Adjuvants are substances that boost the immune response to a co-administered antigen. STING agonists, by activating innate immunity, can promote the maturation of antigen-presenting cells and enhance the generation of antigen-specific T cell and antibody responses. numberanalytics.commdpi.com Research is ongoing to explore the use of STING agonists in various vaccine formulations to improve their protective efficacy. nih.govresearchgate.net

In the study of autoimmune and inflammatory diseases , while excessive STING activation is implicated in the pathology of certain autoimmune conditions, STING agonists are paradoxically useful research tools. acs.orgresearchgate.net By inducing a controlled and transient activation of the pathway, researchers can study the mechanisms of STING-mediated inflammation and identify potential therapeutic targets for its inhibition in diseases characterized by chronic inflammation. acs.org

The development of various classes of STING agonists, including cyclic dinucleotides (CDNs) and non-CDN small molecules, has provided researchers with a diverse toolkit to investigate the STING pathway. frontiersin.orgfupress.net This has led to a deeper understanding of its role in host defense, autoimmunity, and cancer, and continues to fuel the development of novel therapeutic strategies. mdpi.comnih.gov

Role of ADU-S100 (Disodium Salt) as a Potent STING Agonist in Preclinical Research

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that has been extensively studied in preclinical research as a potent agonist of the STING pathway. drugbank.comcancer.govchemietek.com It is a bisphosphorothioate analog of c-di-AMP, a cyclic dinucleotide produced by bacteria. invivogen.com This structural modification enhances its stability and protects it from degradation. invivogen.com ADU-S100 is designed to mimic the natural STING ligand, 2'3'-cGAMP, and effectively activates all known human and murine STING variants. invivogen.comtargetedonc.com

The primary mechanism of action of ADU-S100 is the direct binding to and activation of the STING protein. cancer.govnih.gov This activation triggers the downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3. rndsystems.com The subsequent nuclear translocation of phosphorylated IRF3 results in the robust production of type I interferons and other pro-inflammatory cytokines and chemokines. drugbank.cominvivogen.com

In preclinical cancer models, intratumoral administration of ADU-S100 has demonstrated significant anti-tumor efficacy. rndsystems.comtargetedonc.com Studies have shown that it can induce tumor regression and lead to a potent and systemic anti-tumor immune response. rndsystems.com This is achieved through the recruitment and activation of various immune cells, including CD8+ T cells, which are crucial for killing cancer cells. rndsystems.comoncotarget.com

Preclinical research has explored the use of ADU-S100 in various cancer models, including melanoma, esophageal adenocarcinoma, and colon cancer. oncotarget.comresearchgate.netum.ac.ir In a rat model of esophageal adenocarcinoma, ADU-S100 treatment led to a significant decrease in tumor volume. oncotarget.com Similarly, in a colon cancer model, ADU-S100 effectively inhibited tumor growth. glpbio.com Combination studies have also been a major focus, with research showing that ADU-S100 can synergize with other therapies like radiation and immune checkpoint inhibitors to enhance anti-tumor immunity. targetedonc.comoncotarget.com For instance, combining ADU-S100 with a PD-1 inhibitor showed promising results in preclinical models. nih.gov

The following table summarizes some of the key preclinical findings for ADU-S100:

Preclinical Model Key Findings Reference(s)
Rat Esophageal AdenocarcinomaDecreased mean tumor volume by 30.1% as a monotherapy and 50.8% in combination with radiation. oncotarget.com
Murine Melanoma (B16-F10)Improved tumor growth control. researchgate.net
Murine Colon Cancer (CT-26)Effectively inhibited tumor growth. glpbio.com
Murine Urothelial Carcinoma (MB49)Showed greatest tumor regression compared to BCG-WT or BCG-STING. bmj.com
Murine Prostate CancerSynergized with cyto-IL-15 to eliminate tumors in 58-67% of mice. frontiersin.org

These preclinical studies have been instrumental in demonstrating the potential of ADU-S100 as a therapeutic agent and have provided the scientific rationale for its investigation in clinical trials. targetedonc.comaacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N10Na2O10P2S2 B12426529 ADU-S100 (disodium salt)

Properties

Molecular Formula

C20H22N10Na2O10P2S2

Molecular Weight

734.5 g/mol

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

GDWOOOCBNOMMTL-LJFXOJISSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+]

Origin of Product

United States

Molecular Mechanisms of Action of Adu S100 Disodium Salt

Direct Activation of STING Protein

ADU-S100 directly binds to and activates the STING protein, a transmembrane protein located in the endoplasmic reticulum. cancer.govnih.gov This direct interaction is a key initiating event in the signaling cascade. As a synthetic CDN, ADU-S100 is designed to engage a binding pocket on the STING dimer, inducing a conformational change that is essential for its activation. invivogen.com This structural alteration allows the activated STING protein to translocate from the endoplasmic reticulum to the Golgi apparatus, a crucial step for the recruitment and activation of downstream signaling molecules. aacrjournals.org

Mimicry of Cyclic Dinucleotide (CDN) Ligands by ADU-S100 (Disodium Salt)

The therapeutic efficacy of ADU-S100 stems from its ability to mimic endogenous and pathogen-derived CDNs, which are the natural ligands for the STING protein. cancer.gov In mammalian cells, the presence of cytosolic DNA, often a hallmark of viral infection or cellular damage in cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). aacrjournals.orgnih.gov Upon binding to DNA, cGAS synthesizes the endogenous CDN, 2'3'-cyclic GMP-AMP (cGAMP). aacrjournals.org

ADU-S100 is a bisphosphorothioate analog of cyclic di-AMP (c-di-AMP), a CDN produced by bacteria. invivogen.comnih.gov Its structure, however, incorporates a 2'-5', 3'-5' mixed linkage similar to that found in the human cGAMP, which contributes to its high affinity for the STING protein. invivogen.com Furthermore, the phosphorothioate (B77711) modifications in ADU-S100's structure enhance its stability by protecting it from degradation by phosphodiesterases. invivogen.com This molecular mimicry allows ADU-S100 to potently activate all known human and murine STING alleles. invivogen.com

Downstream Signaling Cascade Activation

Upon activation by ADU-S100, STING serves as a scaffold to recruit and activate downstream signaling components, leading to a cascade of phosphorylation events that propagate the signal from the endoplasmic reticulum to the nucleus. nih.gov

TANK-binding kinase 1 (TBK1) Phosphorylation

Once activated, the STING protein recruits the serine/threonine kinase TANK-binding kinase 1 (TBK1). aacrjournals.orgnih.gov This recruitment facilitates the autophosphorylation and activation of TBK1. The STING-TBK1 complex is a critical node in the signaling pathway, acting as the upstream kinase for the subsequent activation of key transcription factors. aacrjournals.org

Interferon Regulatory Factor 3 (IRF3) Activation

The activated STING-TBK1 complex then recruits the transcription factor Interferon Regulatory Factor 3 (IRF3). aacrjournals.orgnih.gov TBK1 phosphorylates IRF3 at multiple serine residues in its C-terminal domain. nih.gov This phosphorylation event induces the dimerization of IRF3, which is a prerequisite for its translocation from the cytoplasm into the nucleus. invivogen.com

Nuclear Factor-kappa B (NF-κB) Pathway Engagement

In addition to the TBK1-IRF3 axis, STING activation by ADU-S100 also leads to the engagement of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov While the precise mechanisms are not as fully elucidated as the IRF3 pathway, it is understood that STING activation can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing for the nuclear translocation of NF-κB subunits. nih.gov This pathway contributes to the production of a broader range of pro-inflammatory cytokines. invivogen.com

Induction of Type I Interferon Gene Transcription

The culmination of the ADU-S100-initiated signaling cascade is the coordinated transcriptional activation of genes encoding for type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. nih.govinvivogen.com The translocated IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription. invivogen.com The activation of the NF-κB pathway further contributes to the expression of a wide array of immune-stimulatory molecules. nih.gov The secreted type I interferons then act in an autocrine and paracrine manner to amplify the immune response, leading to the recruitment and activation of various immune cells, including dendritic cells, natural killer cells, and T cells, ultimately fostering a potent anti-tumor immune response. nih.govfrontiersin.org

Pathway ComponentRole in ADU-S100 Mechanism of Action
STING (Stimulator of Interferon Genes) Direct target of ADU-S100; initiates downstream signaling upon activation.
cGAS (cyclic GMP-AMP synthase) Enzyme that produces the endogenous STING ligand, cGAMP, which ADU-S100 mimics.
TBK1 (TANK-binding kinase 1) Recruited and activated by STING; phosphorylates and activates IRF3.
IRF3 (Interferon Regulatory Factor 3) Transcription factor activated by TBK1; translocates to the nucleus to induce type I interferon gene expression.
NF-κB (Nuclear Factor-kappa B) Transcription factor pathway also activated by STING, leading to pro-inflammatory cytokine production.
LigandTypeFunction
ADU-S100 (disodium salt) Synthetic Cyclic DinucleotideExogenous agonist that directly activates the STING protein.
2'3'-cGAMP Endogenous Cyclic DinucleotideNatural ligand for STING produced by cGAS in response to cytosolic DNA.
c-di-AMP Bacterial Cyclic DinucleotideA natural STING ligand that ADU-S100 is an analog of.

Table of Mentioned Compounds

Interferon-beta (IFN-β) Production Pathways

The primary mechanism by which ADU-S100 exerts its immunological effects is through the robust induction of IFN-β. Following the binding of ADU-S100 to STING, the subsequent phosphorylation cascade involving TBK1 and IRF3 directly leads to the transcription of the IFNB1 gene. aacrjournals.orgaacrjournals.org This activation occurs in various immune cells, particularly in antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, which are often present in the tumor microenvironment. aacrjournals.orgresearchgate.net

The production of IFN-β is a critical event, as this cytokine has pleiotropic anti-tumor effects. sgul.ac.uk Research in murine tumor models has demonstrated that intratumoral administration of ADU-S100 leads to significant production of IFN-β within the tumor. researchgate.net This local production of IFN-β by cells such as intratumoral dendritic cells is a key driver for subsequent T-cell priming and recruitment into the tumor. researchgate.net The STING-TBK1-IRF3 axis is the central pathway responsible for this IFN-β induction. aacrjournals.org Studies have shown that the activation of this pathway by STING agonists leads to increased production of IFN-β, which in turn helps to initiate or augment the anti-cancer immune response. aacrjournals.org

Interferon-alpha (IFN-α) Induction Mechanisms

The induction of Interferon-alpha (IFN-α), another type I interferon, by ADU-S100 appears to be more context- and cell-type-dependent than that of IFN-β. While the STING pathway is known to induce both IFN-α and IFN-β, the specific mechanisms and magnitude of IFN-α production can vary. invivogen.com

In some preclinical models, treatment with ADU-S100 has been shown to increase IFN-α levels in tumor lysates, although often to a lesser extent than IFN-β. researchgate.net The induction of IFN-α is also part of the downstream signaling from IRF3 activation; however, the full activation of IFN-α production often requires the involvement of other transcription factors, such as IRF7, which is highly expressed in specific cell types like plasmacytoid dendritic cells (pDCs). rupress.org

Research has indicated that the cellular environment and the presence of other signaling molecules can influence the IFN-α response to STING agonists. For example, one study found that combining ADU-S100 with cyto-IL-15 enhanced the STING agonist's ability to induce type I interferons, particularly IFN-α. frontiersin.org Conversely, another study using human CD4+ T cells found that stimulation with ADU-S100 induced type III interferons but no detectable type I interferons (including IFN-α and IFN-β), whereas dendritic cells from the same donors did produce IFN-β, highlighting a cell-intrinsic difference in response. rupress.org Furthermore, an in vitro study involving co-cultures of prostate cancer cells and peripheral blood mononuclear cells (PBMCs) reported that the ADU-S100 analog did not lead to the secretion of IFN-α or IFN-β, while significantly increasing IFN-γ. nih.gov These findings suggest that while ADU-S100 can induce IFN-α, this response is not universal across all cell types and may be modulated by other immune signals.

Research Findings on Interferon Production

The following table summarizes data from a preclinical study measuring interferon levels in tumor lysates from neu/N mice 24 hours after intratumoral injection with a control substance (HBSS) or ADU-S100.

AnalyteTreatment GroupMean Concentration (pg/mL)Standard Deviation
IFN-β HBSS (Control)~50+/- 10
ADU-S100~450+/- 50
IFN-α HBSS (Control)~20+/- 5
ADU-S100~100+/- 20
Data is estimated from graphical representations in the cited research and is for illustrative purposes. researchgate.net

Cellular and Immunological Responses Elicited by Adu S100 Disodium Salt

Antigen-Presenting Cell (APC) Activation and Maturation

A primary mechanism of ADU-S100 is the activation of antigen-presenting cells (APCs), which is a crucial link between the innate and adaptive immune systems. aacrjournals.org The STING pathway is highly expressed in immune cells like dendritic cells (DCs), and its activation by ADU-S100 triggers a cascade of events leading to APC maturation. clinicaltrialsarena.comaacrjournals.org This process involves the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are essential for the subsequent priming of T-cells against tumor antigens. aacrjournals.orgnih.gov

Dendritic cells are professional APCs and are central to the anti-tumor immune response initiated by ADU-S100. nih.govcancer.gov Intratumoral administration of ADU-S100 leads to the activation of DCs, characterized by the production of Type I interferons (IFNs) and the upregulation of key surface markers. nih.govnih.govresearchgate.net

Research has shown that ADU-S100 treatment can increase the expression of co-stimulatory molecules such as CD40, CD80, and CD86 on myeloid dendritic cells. nih.govresearchgate.net This enhanced expression is vital for providing the necessary signals for T-cell activation and proliferation. researchgate.net Furthermore, studies indicate that STING activation specifically within dendritic cells is a critical requirement for inducing robust antigen-specific T-cell responses. biorxiv.org Some research suggests a differential activation pattern, where ADU-S100 effectively boosts CD8+ T-cell responses by activating type 1 conventional dendritic cells (cDC1) but may fail to initiate type 2 conventional dendritic cells (cDC2). nih.govthno.org

Cell TypeMarkerChange upon ADU-S100 TreatmentReference
Myeloid Dendritic CellsCD40Upregulation nih.govresearchgate.net
Myeloid Dendritic CellsCD80Upregulation nih.govresearchgate.net
Myeloid Dendritic CellsCD86Upregulation nih.govresearchgate.net
Conventional Dendritic CellscDC1Activation nih.govthno.org
Conventional Dendritic CellscDC2No initiation nih.govthno.org

Modulation of T-Lymphocyte Responses

The modulation of T-lymphocyte responses is a cornerstone of ADU-S100's therapeutic potential, though the effects can be complex. While the goal is to generate a robust and durable antigen-specific T-cell mediated immune response, studies have reported varied outcomes. drugbank.com In some preclinical models, ADU-S100 did not induce detectable tumor-specific T-cell responses and, at high concentrations, could even lead to T-cell toxicity. biorxiv.orgpnas.org Other research observed an initial suppression of T-cell populations in the tumor microenvironment, followed by a recovery and increase in T-cell numbers seven days post-treatment. glpbio.com Interestingly, ADU-S100 may also induce T-cell activation in a manner that is independent of tumor antigens, as indicated by the upregulation of the early activation marker CD69 on T-cells in various lymphoid organs. biorxiv.org

A key objective of STING agonism is the priming and expansion of cytotoxic CD8+ T-cells, which are capable of directly killing cancer cells. Multiple studies have demonstrated that the anti-tumor efficacy of ADU-S100 is dependent on these cells. researchgate.net Treatment with ADU-S100 has been shown to enhance the infiltration of CD8+ T-cells into the tumor. nih.govasco.org In some models, this is accompanied by an increase in the proportion of effector memory CD8+ T-cells within lymphoid organs. biorxiv.org An immunogenic dose of ADU-S100 in an esophageal adenocarcinoma model was found to work primarily by generating cytotoxic CD8+ T-cells. oncotarget.com The combination of ADU-S100 with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4, can synergistically enhance tumor-specific CD8+ T-cell responses, leading to improved tumor control. researchgate.net

The development of long-lasting, antigen-specific T-cell immunity is the ultimate goal for achieving durable cancer control. While ADU-S100 is designed to promote this outcome, the evidence is mixed. drugbank.com Some preclinical studies have successfully demonstrated that ADU-S100 can elicit tumor antigen-specific CD8+ T-cell responses, resulting in improved long-term survival and protective immunity against tumor rechallenge. universalbiologicals.com However, other comparative studies have found that ADU-S100 may be less effective at inducing significant antigen-specific T-cell responses compared to other STING agonists. biorxiv.org This discrepancy may be related to dosing, as some reports suggest that the induction of antigen-specific T-cells by ADU-S100 is dose-dependent. biorxiv.org

Natural Killer (NK) Cell Activation and Infiltration

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that play a role in tumor surveillance. ADU-S100 has been shown to modulate NK cell activity. Treatment can lead to the infiltration of NK cells into the tumor microenvironment. glpbio.compnas.org In certain glioblastoma models, the therapeutic response to ADU-S100 was found to be entirely dependent on the presence of NK cells. pnas.org

FindingCancer ModelEffect of ADU-S100Reference
NK Cell InfiltrationGL261 and CT-2A tumor modelsIncreased infiltration of NK cells glpbio.com
NK Cell DependencyGlioblastomaTherapeutic response abolished by NK cell depletion pnas.org
NK Cell ActivationProstate Cancer (in combination with IL-15)Increased perforin (B1180081) and CD69 expression nih.gov
NK Cell DepletionB16-OVA tumor modelDepleted NK cells in the injected tumor biorxiv.org
NK Cell CytotoxicityBRAF V600E-mutant melanoma (in combination with vemurafenib)Potential to promote NK cell-mediated cytotoxicity researchgate.net

Secretion of Pro-inflammatory Cytokines and Chemokines

A hallmark of STING pathway activation by ADU-S100 is the rapid and robust induction of a wide array of pro-inflammatory cytokines and chemokines. probechem.comclinicaltrialsarena.comdrugbank.com This "cytokine storm" within the tumor microenvironment is critical for recruiting and activating immune cells. This induction is STING-dependent and serves as a bridge between the initial innate immune activation and the subsequent adaptive immune response. nih.govbiorxiv.org

Key cytokines released following ADU-S100 administration include:

Type I Interferons (IFN-α and IFN-β): These are central to the anti-tumor effects of STING activation, promoting DC maturation and enhancing the cytotoxicity of immune cells. biorxiv.orgoncotarget.comnih.govfrontiersin.org

Tumor Necrosis Factor-alpha (TNF-α): A pleiotropic cytokine with anti-tumor and pro-inflammatory effects. probechem.comasco.orgoncotarget.com

Interleukin-6 (IL-6): A cytokine with complex roles in inflammation and immune regulation. probechem.comasco.orgoncotarget.com

Chemokines (e.g., CCL2, CXCL10): These molecules are responsible for recruiting immune cells, such as monocytes, T-cells, and NK cells, to the tumor site. asco.orgnih.gov

The secretion of these molecules transforms the tumor microenvironment, breaking immune tolerance and fostering a potent, multi-faceted anti-tumor attack.

Tumor Necrosis Factor-alpha (TNF-α) Induction

Activation of the STING pathway by ADU-S100 leads to the robust production of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine with potent anti-tumor activities. aacrjournals.org Studies in preclinical models have demonstrated that intratumoral administration of ADU-S100 results in a significant upregulation of TNF-α gene expression. oncotarget.comresearchgate.net This induction of TNF-α is implicated in STING-mediated tumor cell killing and can contribute to the disruption of tumor microvasculature, further aiding in local tumor control. aacrjournals.orgnih.gov In a rat model of esophageal adenocarcinoma, treatment with ADU-S100 led to a notable increase in TNF-α expression. oncotarget.comresearchgate.net Furthermore, in syngeneic murine models of urothelial carcinoma, ADU-S100 treatment caused a strong infiltration of TNF-α positive macrophages. bmj.com

Table 1: Effect of ADU-S100 on TNF-α Expression in an Esophageal Adenocarcinoma Model

Treatment GroupChange in TNF-α Gene ExpressionReference
ADU-S100Significant Upregulation oncotarget.comresearchgate.net
ADU-S100 + RadiationSignificant Upregulation oncotarget.comresearchgate.net
PlaceboNo Significant Change oncotarget.comresearchgate.net

Interleukin-6 (IL-6) Production

The administration of ADU-S100 also stimulates the production of Interleukin-6 (IL-6), a cytokine with multifaceted roles in inflammation and immunity. oncotarget.comresearchgate.net In a preclinical study on esophageal adenocarcinoma, intratumoral injection of ADU-S100 resulted in a significant increase in IL-6 gene expression, both as a monotherapy and in combination with radiation. oncotarget.comresearchgate.net The STING pathway, when activated, can lead to the induction of NF-κB-driven pro-tumorigenic genes, including IL-6, in cancer cells. frontiersin.org While IL-6 can have pro-inflammatory and anti-tumor effects, its chronic expression can also be associated with pro-tumorigenic activities. frontiersin.orgyoutube.com

Table 2: IL-6 Gene Expression Changes in Response to ADU-S100 Treatment

Treatment GroupChange in IL-6 Gene ExpressionReference
ADU-S100Significant Upregulation oncotarget.comresearchgate.net
ADU-S100 + RadiationSignificant Upregulation oncotarget.comresearchgate.net
PlaceboNo Significant Change oncotarget.comresearchgate.net

Chemokine (C-C Motif) Ligand 2 (CCL2) Expression

ADU-S100 treatment has been shown to upregulate the expression of Chemokine (C-C motif) ligand 2 (CCL2), a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells. oncotarget.comresearchgate.net In the context of an esophageal adenocarcinoma model, ADU-S100 administration led to a significant increase in CCL2 gene expression. oncotarget.comresearchgate.net This heightened expression of CCL2 is crucial for remodeling the tumor microenvironment by attracting immune cells that can participate in the anti-tumor response.

Table 3: CCL2 Gene Expression Following ADU-S100 Administration

Treatment GroupChange in CCL2 Gene ExpressionReference
ADU-S100Significant Upregulation oncotarget.comresearchgate.net
ADU-S100 + RadiationSignificant Upregulation oncotarget.comresearchgate.net
PlaceboNo Significant Change oncotarget.comresearchgate.net

Impact on Tumor Microenvironment (TME) Immunosuppression

The tumor microenvironment is often characterized by immunosuppressive conditions that hinder effective anti-tumor immune responses. ADU-S100 has demonstrated the ability to counteract this immunosuppression through various mechanisms.

Conversion of Immunologically "Cold" to "Hot" Tumor Phenotypes

Many tumors are considered "cold" due to a lack of T-cell infiltration, which makes them unresponsive to immune checkpoint inhibitors. uchicago.edunih.gov STING agonists like ADU-S100 can convert these "cold" tumors into "hot," T-cell-inflamed tumors. bmj.comresearchgate.net This transformation is achieved by promoting the recruitment and activation of immune cells, particularly CD8+ T-cells, within the tumor. oncotarget.comnih.gov By activating the innate immune system, ADU-S100 creates a pro-inflammatory environment that is more conducive to an effective anti-tumor T-cell response. oncotarget.com

Reprogramming of Tumor-Associated Macrophages (TAMs) Towards M1 Phenotype

Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and often exhibit an M2-like phenotype, which is associated with pro-tumor functions. nih.govfrontiersin.org ADU-S100 has been shown to reprogram these M2-like TAMs towards a tumoricidal M1 phenotype. bmj.comresearchgate.netnih.gov This reprogramming is a critical step in overcoming immunosuppression, as M1 macrophages are involved in anti-tumor activities, including the production of pro-inflammatory cytokines and the presentation of tumor antigens. nih.govfrontiersin.org Studies in peritoneal carcinomatosis models of colon cancer have shown that STING activation effectively reprograms TAMs toward the M1 phenotype. bmj.comresearchgate.netnih.gov

Normalization of Peritoneal Vascular-Immune Microenvironment in Carcinomatosis Models

In peritoneal carcinomatosis models of colon cancer, the tumor microenvironment is highly angiogenic and immunosuppressive. bmj.comresearchgate.netnih.gov Intraperitoneal administration of ADU-S100 has been shown to normalize this aberrant vascular and immune microenvironment. bmj.comresearchgate.netnih.gov This normalization includes suppressing aberrant angiogenesis, increasing pericyte coverage, and normalizing tumor vessels. bmj.comresearchgate.netnih.gov These changes facilitate the infiltration of activated CD8+ T cells into peritoneal tumor nodules, thereby enhancing the anti-tumor immune response. bmj.comresearchgate.netnih.gov

Modulation of Immune Cell Infiltration Patterns

Activation of the Stimulator of Interferon Genes (STING) pathway by ADU-S100 (disodium salt), also known as MIW815, is a critical mechanism for bridging innate and adaptive immunity. This process fundamentally alters the tumor microenvironment (TME) from an immunologically "cold" to a "hot" state by promoting the infiltration of various immune effector cells. The primary driver of this modulation is the local production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines following STING activation in resident immune cells, such as dendritic cells (DCs).

Preclinical Research Findings

A substantial body of preclinical evidence across various murine cancer models demonstrates that intratumoral administration of ADU-S100 robustly enhances the recruitment of key anti-tumor immune cells.

CD8+ T Cells: A consistent finding in preclinical studies is the enhanced infiltration of cytotoxic CD8+ T-lymphocytes. In a rat model of esophageal adenocarcinoma (EAC), ADU-S100, both alone and with radiation, led to an upregulation of CD8+ T-cells. Studies in murine models of 4T1 mammary carcinoma showed that tumor control was dependent on CD8+ T-cells. This influx is crucial, as these cells are the primary effectors responsible for recognizing and killing cancer cells. The activation of STING within DCs is a key initiating step, leading to the priming and recruitment of tumor-specific T-cells into the TME.

Natural Killer (NK) and NKT Cells: ADU-S100 has also been shown to mobilize the innate immune system by activating NK cells. In a murine prostate cancer model, treatment with ADU-S100 (in combination with cyto-IL-15) significantly increased the frequency of both NK cells and NKT cells in the spleen. Further analysis of tumors from this model via RNA sequencing revealed an upregulation of genes involved in NK cell-mediated cytotoxicity. This suggests that ADU-S100 not only recruits NK cells but also enhances their functional capacity to attack tumors.

Dendritic Cells (DCs): As upstream regulators, DCs are pivotal to the immunomodulatory effects of ADU-S100. The compound activates tumor-resident DCs, stimulating them to mature and produce type I IFNs. This activation is essential for priming an adaptive immune response and promoting the subsequent infiltration of T-cells.

Other Myeloid and Lymphoid Cells: Research has shown varied effects on other immune populations. In a B16-OVA tumor model, ADU-S100 was observed to deplete CD4+ T cells and NK cells within the injected tumor, while having no significant impact on CD8+ T cells. Conversely, a study in a prostate cancer model noted a significant reduction in the frequency of splenic CD4+ T cells following treatment. The same study found that ADU-S100 treatment led to the upregulation of pathways involved in B cell activation. Another study identified that ADU-S100 treatment induces the recruitment of monocytic lineage cells, which are critical for orchestrating the anti-tumor response.

Table 1: Summary of ADU-S100 Effects on Immune Cell Infiltration in Preclinical Models

Cancer Model Key Findings Affected Immune Cells
Esophageal Adenocarcinoma (EAC) Induced upregulation of CD8+ T-cells, leading to enhanced PD-L1 expression. ▲ CD8+ T-cells
4T1 Mammary Carcinoma Tumor control was dependent on CD8+ T-cells. ▲ CD8+ T-cells
Prostate Cancer (TRAMP-C2) Increased frequency of NK and NKT cells in the spleen; decreased frequency of CD4+ T cells. ▲ NK cells, ▲ NKT cells, ▼ CD4+ T-cells
B16-OVA Melanoma Depleted CD4+ T cells and NK cells in the injected tumor; no change in CD8+ T cells. ▼ CD4+ T-cells, ▼ NK cells
B16F10 Melanoma Induced expansion of tumor-specific CD8+ T cells and NK cells. ▲ CD8+ T-cells, ▲ NK cells

▲ Increase/Activation; ▼ Decrease/Depletion

Clinical Research Findings

While preclinical data strongly support the role of ADU-S100 in promoting immune infiltration, findings from early-phase human trials present a more complex picture. In a first-in-human, phase I dose-escalation trial of single-agent MIW815 (ADU-S100) in patients with advanced solid tumors or lymphomas, analysis of paired tumor biopsies revealed no significant on-treatment changes in immune cell infiltration. This was observed despite clear evidence of systemic immune activation, indicated by increased peripheral blood T-cell clonal expansion and elevated levels of inflammatory cytokines. Similarly, a phase Ib study combining MIW815 with the PD-1 inhibitor spartalizumab also noted that while the combination was well-tolerated, minimal antitumor responses were seen.

Table 2: Key Clinical Findings on Tumor Immune Infiltration

Clinical Study Population Key Finding on Immune Infiltration Evidence of Systemic Activation
Phase I Monotherapy (NCT02675439) Advanced/Metastatic Solid Tumors or Lymphomas Paired tumor biopsies did not show significant on-treatment changes in immune cell infiltration. Yes (Increased inflammatory cytokines, peripheral T-cell expansion).

Preclinical in Vitro Research Methodologies and Findings for Adu S100 Disodium Salt

Cell Line Models for STING Pathway Activation Studies

In vitro cell line models are fundamental tools for dissecting the molecular pathways affected by STING agonists. These systems allow for controlled investigation into the activation of specific signaling cascades and the subsequent cellular responses.

The human monocytic THP-1 cell line is widely used in immunological research. nih.govresearchgate.net An engineered variant, the THP-1 Dual reporter cell line, is particularly useful for studying STING pathway activation. invivogen.com These cells are designed to simultaneously monitor the two primary downstream signaling arms of the STING pathway: the Interferon Regulatory Factor 3 (IRF3) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. invivogen.cominvivogen.com The cell line contains two reporter genes: a secreted luciferase gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) gene controlled by an NF-κB-inducible promoter. invivogen.comnih.gov

In studies evaluating ADU-S100, THP-1 Dual cells were utilized to quantify the activation of both pathways. Treatment with ADU-S100 induced both IRF3-mediated luciferase expression and NF-κB-mediated SEAP expression in a dose-dependent manner. nih.gov This demonstrates that ADU-S100 effectively engages the STING receptor to activate both key downstream transcription factors. nih.govnih.gov

Table 1: ADU-S100 Potency in THP-1 Dual Reporter Cells
Pathway AssessedReporter GeneEC₅₀ (µg/mL)
IRF3 PathwayLuciferase3.03
NF-κB PathwaySEAP4.85
nih.gov

Bone marrow-derived macrophages (BMDMs) are primary cells used to study innate immune responses. nih.gov In vitro studies have shown that ADU-S100 directly activates these cells. Following incubation with ADU-S100, murine BMDMs secreted significantly increased levels of type I interferons, specifically IFN-α and IFN-β. nih.gov This finding confirms that macrophages are responsive to ADU-S100 and that the compound stimulates the production of key antiviral and immunomodulatory cytokines. nih.gov

Furthermore, research has demonstrated that STING pathway activation by ADU-S100 in BMDM cultures can inhibit their differentiation into osteoclasts, which are bone-resorbing cells, in a dose-dependent manner. nih.gov This effect was dependent on the STING pathway, as BMDMs from STING-deficient mice did not show the same inhibition. nih.gov

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) crucial for initiating adaptive immunity. clinicalleader.com In vitro assays are used to assess the ability of compounds like ADU-S100 to promote DC maturation and activation. Studies using murine bone marrow-derived dendritic cells (BMDCs) treated with ADU-S100 showed a significant upregulation of maturation markers. nih.gov Flow cytometry analysis revealed increased surface expression of CD40, CD80, and CD86, which are co-stimulatory molecules essential for T cell activation. nih.govresearchgate.net

In addition to inducing maturation markers, ADU-S100 treatment of BMDCs also resulted in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα) and IFNβ. nih.gov The activation of DCs is a key mechanism by which STING agonists are thought to bridge innate and adaptive anti-tumor immunity. nih.gov

To confirm that the biological activity of ADU-S100 is specifically mediated through the STING protein, researchers employ cell lines with modified STING expression. Human Embryonic Kidney 293T (HEK293T) cells, which lack endogenous STING, are commonly used. nih.gov When these cells are transiently transfected with plasmids encoding for human STING, they become responsive to STING agonists. nih.gov This system allows for the study of how different genetic variants (alleles) of STING affect the response to a given agonist. nih.gov

Conversely, STING knockout (KO) cell lines, such as THP-1 KO-STING, serve as a negative control. nih.govnih.gov These cells, which have had the STING gene deleted, fail to activate the IRF3 and NF-κB pathways in response to STING agonists. nih.gov Comparing the response of wild-type cells to their STING-KO counterparts provides direct evidence of the compound's on-target activity. nih.govnih.gov For instance, while ADU-S100 induces a potent IFN response in wild-type cells, this response is abrogated in STING-KO cells. nih.gov

Co-culture Systems for Immune Cell-Mediated Effects

Co-culture systems are in vitro models that combine two or more different cell types to study their interactions. These models are particularly valuable for investigating how an immunomodulatory agent like ADU-S100 can influence the ability of immune cells to recognize and eliminate cancer cells.

To model the interaction between the immune system and tumors, peripheral blood mononuclear cells (PBMCs), which contain lymphocytes (T cells, B cells, NK cells) and monocytes, are co-cultured with cancer cells.

In studies with glioblastoma (GBM), patient-derived GBM neurospheres were co-cultured with human PBMCs. pnas.org The addition of ADU-S100 to these co-cultures led to an immune-mediated killing of the GBM cells, demonstrating that the STING agonist can stimulate an anti-tumor immune response from PBMCs. pnas.org

Similar results were observed in prostate cancer models. nih.gov When prostate cancer cell lines (LNCaP and PC3) were co-cultured with PBMCs, the addition of an ADU-S100 analog significantly increased cancer cell death compared to treatment with either the analog or immune cells alone. nih.gov The enhanced killing was attributed to the potent activation of Natural Killer (NK) cells within the PBMC population, which showed increased expression of activation markers and effector molecules. nih.gov

Table 2: Effect of ADU-S100 Analog on Prostate Cancer Cell Viability in PBMC Co-culture
Cancer Cell LineTreatment ConditionMean Tumor Cell Death (%)
LNCaPIL-15 Only33%
ADU-S100 Analog Only33%
IL-15 + ADU-S100 Analog74%
PC3IL-15 Only22%
ADU-S100 Analog Only36%
IL-15 + ADU-S100 Analog52%
nih.govnih.gov

Assessment of Immune Gene Expression Profiles

In vitro studies have demonstrated that ADU-S100 potently stimulates the expression of a wide array of genes crucial for initiating and sustaining an anti-tumor immune response. The primary mechanism involves the activation of the STING signaling cascade. Upon binding to the STING protein located on the endoplasmic reticulum, ADU-S100 triggers the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of target genes, most notably Type I interferons (IFN-α/β).

Research using various cell types, including immune cells like bone marrow-derived dendritic cells (BMDCs) and cancer cells, has confirmed this pathway. In THP-1 Dual cells, a human monocyte cell line, ADU-S100 was shown to induce both IRF3- and NF-κB-mediated gene expression. Studies on BMDCs treated with ADU-S100 revealed significant production of IFNβ and Tumor Necrosis Factor-alpha (TNFα). This upregulation of key cytokines is a hallmark of STING activation.

Furthermore, gene expression analyses have identified a broad profile of upregulated cytokines and chemokines following ADU-S100 treatment in various preclinical models. These include chemokines such as CXCL9, CXCL10, CXCL11, and CCL5, which are essential for recruiting cytotoxic T lymphocytes into the tumor microenvironment. The activation of dendritic cells by ADU-S100 also leads to the upregulation of co-stimulatory molecules like CD40, CD80, and CD86, which are vital for priming T-cell responses.

Gene CategoryUpregulated Genes/ProteinsFunctionCell Type Studied (In Vitro/Ex Vivo)
Type I InterferonsIFNβ, IFNαInitiates broad anti-viral and anti-tumor responses, enhances DC maturation and T-cell cytotoxicity.BMDCs, Tumor Cells
Pro-inflammatory CytokinesTNFα, IL-6Promotes inflammation, can induce apoptosis in tumor cells, and helps activate immune cells.BMDCs, Tumor Cells
Chemokines (T-Cell Trafficking)CXCL9, CXCL10, CXCL11, CCL5Recruit immune cells, particularly cytotoxic CD8+ T-cells, to the site of inflammation or tumor.Tumor Microenvironment Lysates
Dendritic Cell Maturation MarkersCD40, CD80, CD86Co-stimulatory molecules required for the activation and priming of naive T-cells.Myeloid Dendritic Cells

Mechanisms of Immune-Mediated Tumor Cell Apoptosis

ADU-S100 can induce tumor cell death through several interconnected mechanisms, primarily driven by the activation of the innate immune system. While some effects are indirect, mediated by recruited and activated immune cells, evidence also points to direct pro-apoptotic effects on cancer cells following STING activation.

One of the key mediators of ADU-S100-induced apoptosis is TNFα. As noted, ADU-S100 treatment leads to a significant increase in TNFα production by immune cells. This cytokine can bind to its receptor (TNFR) on the surface of tumor cells, initiating a signaling cascade that culminates in the activation of caspases and programmed cell death.

Furthermore, direct activation of the STING pathway within cancer cells can itself trigger apoptosis. This intrinsic mechanism has been observed in malignant B cells, where STING agonists lead to apoptosis. Studies combining ADU-S100 with other immunotherapies, such as IL-15, in prostate cancer-lymphocyte co-cultures, have shown a significant increase in cancer cell death. This enhanced killing is associated with potent activation of Natural Killer (NK) cells and an increase in perforin (B1180081) expression and IFNγ secretion. Analysis of tumors treated with ADU-S100 also showed a significant increase in cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. The collective evidence suggests that ADU-S100 promotes tumor cell apoptosis by creating an inflammatory microenvironment rich in cytotoxic mediators like TNFα and by activating cytotoxic effector cells like NK and CD8+ T-cells.

MechanismKey Mediators/PathwaysDescriptionSupporting Evidence
Extrinsic Apoptosis PathwayTNFα, TNFR SignalingADU-S100 stimulates immune cells to produce TNFα, which binds to tumor cell receptors to initiate caspase-mediated apoptosis.Increased TNFα production post-treatment; TNFα implicated in STING-mediated killing.
Intrinsic Apoptosis PathwayDirect STING ActivationSTING activation within the cancer cell itself can trigger a pro-apoptotic signaling cascade.Observed in malignant B cells.
Immune Effector Cell CytotoxicityNK Cells, CD8+ T-cells, Perforin, GranzymesADU-S100-driven cytokine production (e.g., Type I IFNs) activates NK and T-cells, which directly kill tumor cells.Increased NK cell activation and perforin expression in co-culture models.
Apoptosis ExecutionCleaved Caspase-3A central executioner caspase activated by both intrinsic and extrinsic pathways, leading to cell death.Significantly increased levels in tumors treated with ADU-S100.

Preclinical in Vivo Research Models and Therapeutic Concepts for Adu S100 Disodium Salt

Syngeneic Mouse Tumor Models

The antitumor activity of ADU-S100 has been demonstrated across a range of histologically diverse syngeneic tumor models.

In the CT-26 colon adenocarcinoma model, intratumoral administration of ADU-S100 has been shown to suppress tumor growth. Studies have indicated that ADU-S100's efficacy in this model is associated with its ability to activate the STING signaling pathway, leading to the priming of antigen-presenting cells and CD8+ T lymphocytes. Research has also explored the synergistic effects of ADU-S100 in combination with other immunomodulatory agents. For instance, when combined with the TLR9 agonist CpG ODN1826, a significant antitumor impact was observed, resulting in reduced tumor volume and improved survival rates in mice. Another study highlighted that combining a single injection of ADU-S100 with an anti-PD-1 antibody elicited enhanced tumor control compared to either agent alone in the MC-38 colon carcinoma model.

Antitumor Activity of ADU-S100 in CT-26 Colon Carcinoma Model
Treatment GroupKey FindingsReference
ADU-S100 MonotherapySuppressed tumor growth.
ADU-S100 + CpG ODN1826Resulted in the smallest tumor volume and a 100% survival rate in treated mice compared to 71.4% in the control group.
ADU-S100 + anti-PD-1 (MC-38 model)Enhanced tumor control compared to monotherapy. Cured mice were protected from tumor rechallenge.

The B16 melanoma model, known for being poorly immunogenic, has been utilized to evaluate the capacity of ADU-S100 to induce an antitumor immune response. In this model, ADU-S100, when added to an ineffective combination therapy of anti-PD-1 and anti-CTLA-4, induced tumor-specific CD8+ T-cell responses and significant tumor control, leading to complete responses and durable immunity in surviving animals. Further research in the B16.F10 model showed that intratumoral administration of ADU-S100 promotes the local production of antiangiogenic factors and normalization of the tumor vasculature, which is associated with slowed melanoma growth. Combination strategies have also been explored, with studies indicating that the antitumor efficacy of ADU-S100 in the B16 model can be improved when combined with neutralizing antibodies against PD-L1 or ISG15.

Efficacy of ADU-S100 in B16 Melanoma Models
Treatment StrategyObserved EffectsReference
ADU-S100 + anti-PD-1 + anti-CTLA-4Induced tumor-specific CD8+ T-cell responses and led to multiple complete responses.
ADU-S100 Monotherapy (low dose)Slowed tumor growth, promoted tumor vascular normalization, and enhanced immune cell infiltration.
ADU-S100 + anti-PD-L1 or anti-ISG15Improved antitumor efficacy compared to ADU-S100 monotherapy.

The 4T1 mammary carcinoma model, which is known to be resistant to anti-PD-1 treatment, has served as a valuable tool for assessing the ability of ADU-S100 to overcome therapeutic resistance. In mice bearing dual flank 4T1 tumors, the addition of a single dose of ADU-S100 to anti-PD-1 therapy induced the eradication of both the injected and noninjected tumors, resulting in near-complete responses. This systemic effect underscores the potential of ADU-S100 to potentiate the activity of checkpoint blockade inhibitors. The observed tumor control was found to be dependent on CD8+ T cells.

In the context of glioblastoma (GBM), a highly aggressive brain tumor, ADU-S100 has been evaluated in the GL261 and CT-2A murine models. Treatment with biodegradable, ADU-S100-loaded intracranial implants resulted in a significant increase in survival in both models. In the GL261 model, long-term survival with the establishment of immune memory was observed. The therapeutic response to ADU-S100 in these GBM models was shown to be dependent on natural killer (NK) cells. Further investigation revealed that STING activation by ADU-S100 leads to a profound remodeling of the brain tumor microenvironment, characterized by a massive infiltration of innate immune cells, including inflammatory macrophages, neutrophils, and NK populations.

Therapeutic Outcomes of ADU-S100 in Glioblastoma Models
ModelKey FindingsReference
GL261Significant increase in survival and long-term survival with immune memory.
CT-2ASignificant increase in median survival from 18 to 29 days. This model was noted to be more resistant to immunotherapy than GL261.

The efficacy of ADU-S100 has also been assessed in a de novo rat model of esophageal adenocarcinoma (EAC). In this model, treatment with ADU-S100, both alone and in combination with radiation, demonstrated potent antitumor activity. A comparison of magnetic resonance imaging (MRI) scans before and after treatment showed a mean decrease in tumor volume in the groups receiving ADU-S100, in contrast to an increase in tumor volume in the placebo groups. The combination of ADU-S100 with radiation resulted in the greatest reduction in tumor volume.

Evaluation of Antitumor Efficacy and Immune Responses

Across the various preclinical models, the antitumor efficacy of ADU-S100 is consistently linked to the induction of a robust immune response. A central mechanism of action is the activation of the STING pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines and chemokines. This, in turn, stimulates antigen-presenting cells, enhances the infiltration of CD8+ T cells into the tumor, and promotes the activity of NK cells.

The generation of a systemic, antigen-specific T cell immunity is a key feature of ADU-S100's therapeutic effect, as evidenced by the regression of distant, non-injected tumors in dual-tumor models. Furthermore, the induction of long-term immune memory has been observed, providing protection against tumor rechallenge in animals that had previously cleared their tumors.

Immunophenotyping of the tumor microenvironment following ADU-S100 treatment reveals a shift towards a more inflamed state, with increased numbers of effector immune cells such as cytotoxic T lymphocytes and NK cells, as well as activated dendritic cells. For instance, in glioblastoma models, STING activation leads to a significant influx of innate immune cells into the tumor-bearing hemisphere. In EAC models, treatment with ADU-S100 resulted in an upregulation of IFNβ, TNFα, IL-6, and CCL-2, along with enhanced PD-L1 expression induced by higher densities of IFNγ-producing CD8+ T-cells. This modulation of the tumor immune landscape is critical for the observed therapeutic benefits.

Tumor Growth Suppression and Regression Studies

Intratumoral administration of ADU-S100 has demonstrated significant efficacy in suppressing tumor growth and inducing regression across various preclinical cancer models. In a CT-26 colon carcinoma model, intratumoral injection of ADU-S100 resulted in significant tumor regression compared to control groups. nih.gov The combination of ADU-S100 with a TLR9 agonist, CpG ODN1826, led to the most substantial suppression of tumor growth. nih.gov

Similarly, in a de novo esophageal adenocarcinoma (EAC) rat model, intratumoral ADU-S100, both alone and in combination with radiation, led to a significant decrease in mean tumor volume. researchgate.net Specifically, the ADU-S100 monotherapy group showed a 30.1% decrease in tumor volume, while the combination with radiation resulted in a 50.8% reduction. researchgate.net In contrast, placebo-treated groups exhibited substantial tumor growth. researchgate.net

In murine models of prostate cancer, the combination of ADU-S100 with cytotopically modified interleukin-15 (cyto-IL-15) was shown to eliminate tumors in a significant percentage of mice. pnas.org In models with unilateral tumors, 58-67% of mice experienced tumor elimination. pnas.org

Interactive Data Table: Effect of ADU-S100 on Tumor Volume in Esophageal Adenocarcinoma Model

Treatment Group Mean Change in Tumor Volume (%)
Placebo +76.7
Placebo + Radiation +152.4
ADU-S100 -30.1
ADU-S100 + Radiation -50.8

Data derived from a preclinical study in a de novo esophageal adenocarcinoma model. researchgate.net

Induction of Systemic Antitumor Immunity

A key therapeutic concept for ADU-S100 is its ability to induce a systemic antitumor immune response, even when administered locally. Preclinical studies have shown that intratumoral injection of ADU-S100 can lead to the regression of not only the injected tumor but also distant, non-injected tumors, an effect known as the abscopal effect. aacrjournals.org This suggests that the localized activation of the STING pathway can generate a systemic, tumor-specific immune response. aacrjournals.org

In a bilateral tumor model in mice, where tumors were established on both flanks and only one was treated with ADU-S100, regression was observed in both the injected and the contralateral, uninjected tumor. This systemic effect is attributed to the generation of tumor antigen-specific T cell immunity. nih.gov In murine prostate cancer models, the combination of ADU-S100 and cyto-IL-15 promoted abscopal immunity in 50% of mice with bilateral tumors that were treated on only one side. pnas.org

Furthermore, the combination of ADU-S100 with a PD-1 immune checkpoint inhibitor resulted in the complete eradication of both local and distal tumors in preclinical models. novartis.com This highlights the potential of ADU-S100 to convert the tumor microenvironment to be more susceptible to other immunotherapies, leading to a robust and systemic anti-tumor effect. novartis.com

Establishment of Immune Memory in Preclinical Models

A critical aspect of successful cancer immunotherapy is the establishment of long-lasting immune memory, which can protect against tumor recurrence. Preclinical studies have provided evidence that treatment with ADU-S100 can induce durable immunological memory. aacrjournals.orgfrontiersin.org

In studies where mice were cured of their tumors by ADU-S100 treatment, these same mice were subsequently protected from a re-challenge with the same tumor cells, indicating the presence of a long-term, tumor-specific immune memory. novartis.comfrontiersin.org This protective immunity is mediated by immune cells such as T-cells and NK-cells. novartis.com In a prostate cancer model, 83% of mice that were cured by a combination of ADU-S100 and cyto-IL-15 were protected against tumor rechallenge. pnas.orgoup.com This demonstrates the establishment of a potent and lasting immunoprotective response.

Role of Specific Immune Cell Populations in Efficacy

The antitumor efficacy of ADU-S100 is dependent on the coordinated action of various immune cell populations. Research has focused on identifying the key cellular players and their roles in the STING-mediated immune response.

Studies Utilizing NK Cell Depletion

Natural Killer (NK) cells have been identified as a critical component of the innate immune response triggered by ADU-S100. Studies have shown that STING activation enhances NK cell cytotoxicity. pnas.orgfrontiersin.org In prostate cancer-lymphocyte co-cultures, the combination of an ADU-S100 analog with IL-15 led to a potent activation of NK cells, which were found to be responsible for the killing of cancer cells. kcl.ac.uk This was confirmed by the lack of cytotoxicity in NK-depleted co-cultures. kcl.ac.uk

More definitively, in vivo studies in glioblastoma models have demonstrated the essential role of NK cells. pnas.org In these models, the therapeutic responses to ADU-S100 treatment were abrogated upon NK cell depletion. pnas.org This provides direct evidence that NK cells are a major cytotoxic component required for the antitumor effects of STING therapy in certain cancer models. pnas.org

Analysis of CD8+ T-Cell Infiltration and Function

CD8+ cytotoxic T-cells are crucial for the adaptive immune response against tumors, and their infiltration and function within the tumor microenvironment are hallmarks of an effective anti-cancer immune response. Intratumoral administration of ADU-S100 has been shown to induce a robust CD8+ T-cell response. novartis.com This is characterized by the local expansion of tumor-specific CD8+ T-cells, which are necessary for durable anti-tumor immunity. novartis.com

In an esophageal adenocarcinoma model, treatment with ADU-S100, both alone and with radiation, led to an upregulation of CD8+ T-cells within the tumor. researchgate.net This enhanced infiltration of CD8+ T-cells is a key mechanism behind the observed potent antitumor activity. researchgate.net Furthermore, in prostate cancer models, while ADU-S100 monotherapy increased the frequency of NK cells, the combination with cyto-IL-15 also led to an increase in CD8+ T-cells. frontiersin.org Perforin (B1180081) expression by CD8+ T-cells was also increased in cohorts treated with ADU-S100. frontiersin.org

Studies combining ADU-S100 with checkpoint inhibitors, such as anti-PD-1, have shown that the resulting tumor control is dependent on CD8+ T-cells. aacrjournals.org This combination therapy enhanced the effector profile of CD8+ T-cells both systemically and within non-injected tumors. aacrjournals.org

Interactive Data Table: Immune Cell Frequency Changes with ADU-S100 Treatment in a Murine Model

Immune Cell Type Control (%) ADU-S100 (%) ADU-S100 + cyto-IL-15 (%)
CD4+ T cells 22 <14 <14
CD8+ T cells >8 >8 10
NK cells 4.4 >5.5 >5.5

Data represents the frequency of immune cells in a preclinical prostate cancer model. pnas.orgfrontiersin.org

Mechanistic Insights into Adu S100 Disodium Salt Efficacy

Role of IFNAR Signaling in Antitumor Effects

The antitumor effects of ADU-S100 are critically dependent on the type I interferon (IFN) signaling pathway. Activation of STING by ADU-S100 leads to the production of type I IFNs, such as IFN-α and IFN-β. These cytokines then bind to the type I IFN receptor (IFNAR), initiating a signaling cascade that is essential for orchestrating an effective antitumor immune response.

Research using mouse models has definitively established the necessity of this pathway. In tumor-bearing mice lacking the IFNAR receptor (IFNAR-/-), the therapeutic efficacy of ADU-S100 is significantly diminished compared to wild-type mice. This highlights that the drug's ability to control tumor growth is not independent of host IFNAR signaling. The signaling cascade initiated by IFNAR is crucial for the subsequent activation and maturation of dendritic cells (DCs). These activated DCs are responsible for priming tumor-specific CD8+ T cells, a key component of the adaptive immune response against cancer. Therefore, IFNAR signaling acts as an indispensable bridge between the initial innate immune activation by ADU-S100 and the development of a durable, T-cell-mediated antitumor immunity.

Table 1: Effect of ADU-S100 on Pancreatic Ductal Adenocarcinoma (PDA) Tumor Volume

Treatment GroupTumor TypeMean Tumor Volume ChangeKey Finding
ADU-S100Injected TumorSignificant DecreaseDemonstrates local efficacy of ADU-S100.
ADU-S100Contralateral (Non-injected) TumorGrowth InhibitionIndicates a systemic "abscopal" antitumor effect.
Vehicle ControlInjected TumorProgressive GrowthEstablishes baseline tumor progression without treatment.

Importance of Hematopoietic Cell STING Expression

For ADU-S100 to generate a robust, tumor-specific T-cell response, the expression of STING within hematopoietic cells is paramount. Studies have shown that the activation of T cells specific to tumor antigens is contingent upon STING expression in this cell lineage. Hematopoietic cells, which include critical antigen-presenting cells (APCs) like dendritic cells and macrophages, are the primary responders to ADU-S100 within the tumor microenvironment.

When ADU-S100 is administered intratumorally, it is taken up by these resident immune cells. The activation of the STING pathway within these cells triggers their maturation, cytokine production, and migration to lymph nodes to prime naive T cells. If STING is absent in hematopoietic cells, this crucial first step of immune activation is abrogated, preventing the generation of an effective adaptive immune response. This requirement underscores that the therapeutic mechanism of ADU-S100 is not solely dependent on STING activation within the cancer cells themselves but relies heavily on engaging the host's immune system, particularly the hematopoietic compartment, to fight the tumor.

Impact on Tumor Vasculature and Pericyte Coverage

Beyond its direct effects on immune cells, ADU-S100 profoundly remodels the tumor microenvironment by normalizing the tumor vasculature. The blood vessels within tumors are often chaotic, leaky, and poorly formed, which can hinder the infiltration of immune cells. Intraperitoneal administration of ADU-S100 has been shown to suppress this aberrant angiogenesis.

A key aspect of this vascular normalization is the observed increase in pericyte coverage. Pericytes are mural cells that wrap around endothelial cells, providing structural support and stability to blood vessels. In many tumors, pericyte coverage is sparse, contributing to vascular leakiness and dysfunction. By promoting increased association of pericytes with tumor vessels, ADU-S100 helps to create a more organized and functional vascular network. This normalization facilitates more efficient delivery of cytotoxic T cells into the tumor bed, transforming an immunologically "cold" environment into a "hot" one that is more susceptible to immune attack. Interestingly, the dose of ADU-S100 can be critical; lower, immunogenic doses promote this vascular normalization, whereas higher, tumor-ablative doses might cause vascular disruption through mediators like TNF-alpha.

Table 2: Immunomodulatory Effects of ADU-S100 in an Esophageal Adenocarcinoma Model

Treatment GroupMean MRI Tumor Volume ChangeKey Cytokine UpregulationEffect on PD-L1 Expression
ADU-S100 Alone-30.1%IFNβ, TNFα, IL-6, CCL2Enhanced
ADU-S100 + Radiation-50.8%IFNβ, TNFα, IL-6, CCL2Enhanced
Placebo+76.7%N/ABaseline
Placebo + Radiation+152.4%N/AEnhanced

Data derived from a study on esophageal adenocarcinoma, demonstrating the potent antitumor activity and immunomodulatory profile of ADU-S100.

Upregulation of Antigen Presentation Machinery (e.g., HLA-I)

A fundamental requirement for the recognition and elimination of cancer cells by CD8+ T cells is the presentation of tumor antigens on Major Histocompatibility Complex (MHC) class I molecules, known as Human Leukocyte Antigen (HLA) class I in humans. A key mechanism of ADU-S100's efficacy is its ability to enhance this antigen presentation pathway.

Table of Mentioned Compounds

Compound Name
ADU-S100 (disodium salt)
Interferon-alpha (IFN-α)
Interferon-beta (IFN-β)

Combination Research Strategies with Adu S100 Disodium Salt

Synergistic Immunomodulatory Effects with Other Agonists

The combination of STING agonists with other immune-stimulating agents represents a promising strategy to amplify anti-tumor immunity. By co-activating distinct innate immune signaling pathways, it is possible to generate a more robust and comprehensive anti-cancer response than can be achieved with a single agent.

The co-administration of ADU-S100 with Toll-Like Receptor 9 (TLR9) agonists, such as CpG ODN1826, has demonstrated significant synergistic anti-tumor effects in preclinical models. um.ac.irum.ac.ir This combination activates both the STING and TLR9 pathways, which are key sensors of nucleic acids in the innate immune system, leading to enhanced immune-mediated tumor destruction. frontiersin.orgnih.gov

In a CT-26 colon carcinoma mouse model, the intratumoral injection of ADU-S100 combined with CpG ODN1826 resulted in profound tumor suppression. um.ac.irum.ac.ir This combination therapy led to a more significant reduction in tumor volume compared to either agent administered alone. um.ac.irfrontiersin.org The synergistic effect was so potent that the combination group, receiving half the concentration of the individual agents used in monotherapy, achieved comparable or even superior tumor regression. um.ac.irfrontiersin.org

The enhanced anti-tumor activity is associated with a robust modulation of the tumor microenvironment. Histopathological analysis of tumor tissues from mice treated with the combination revealed a notable presence of apoptotic and inflammatory cells. um.ac.irum.ac.ir Furthermore, the treatment promoted the upregulation of pro-inflammatory cytokines, including TNF-α and IL-6, and increased the infiltration of CD8+ T cells into the tumor. frontiersin.org This indicates that the synergy between STING and TLR9 agonists effectively converts the tumor into an immunologically "hot" environment, facilitating its clearance by the immune system. frontiersin.org The combination also led to a significant increase in circulating lymphocytes, suggesting a systemic immune response. um.ac.irum.ac.ir

Synergistic Effects of ADU-S100 and CpG ODN1826 in CT-26 Colon Carcinoma Model
Treatment GroupKey FindingsReference
ADU-S100 + CpG ODN1826Highest suppression of tumor growth observed compared to monotherapy. um.ac.ir
ADU-S100 + CpG ODN1826Synergistic antitumor effect is approximately equal to higher-dose (twice the concentration) ADU-S100 monotherapy. um.ac.irum.ac.ir
ADU-S100 + CpG ODN1826Significant upregulation of pro-inflammatory cytokines (TNF-α, IL-6) in the tumor. frontiersin.org
ADU-S100 + CpG ODN1826Increased number of apoptotic and inflammatory cells in tumor tissue. um.ac.irum.ac.ir
ADU-S100 + CpG ODN1826Remarkable increase of cleaved caspase-3, a key apoptotic marker. frontiersin.org
ADU-S100 + CpG ODN1826Increased infiltration of CD8+ cells into the tumor microenvironment. frontiersin.org

Enhancement of Immune Responses with Autophagy Inhibitors

Autophagy is a cellular process that can be exploited by cancer cells to sustain survival and resist therapy. ki.se Recent research has uncovered a connection between autophagy and the cGAS-STING pathway, suggesting that inhibiting autophagy could potentiate the effects of STING agonists like ADU-S100. nih.govresearchgate.net

Vacuolar protein sorting 34 (VPS34) is a lipid kinase that plays a crucial role in the initiation of autophagy. nih.gov Inhibition of VPS34 has emerged as a strategy to enhance the cGAS-STING pathway and, consequently, the anti-tumor immune response. nih.govtandfonline.com Targeting VPS34 with a selective inhibitor, such as SB02024, prevents the autophagy-mediated degradation of cytosolic DNA, making more DNA available to activate the cGAS-STING pathway. nih.gov

When combined with ADU-S100, VPS34 inhibitors significantly enhance the activation of the STING pathway. nih.gov This leads to a more robust Type I interferon (IFN) response and a substantial increase in the release of pro-inflammatory cytokines and T-cell-recruiting chemokines, including C-C Motif Chemokine Ligand 5 (CCL5) and C-X-C motif chemokine ligand 10 (CXCL10). nih.govtandfonline.com In vitro studies across various cancer cell types have confirmed that this enhanced cytokine release is dependent on both cGAS and STING. nih.govtandfonline.com

In preclinical mouse models of melanoma, the combination of a VPS34 inhibitor with ADU-S100 resulted in significantly improved tumor control and extended survival compared to either agent alone. researchgate.netnih.gov This strategy effectively sensitizes tumors to STING agonist therapy, highlighting the therapeutic potential of co-targeting autophagy and the STING pathway. nih.gov

Effects of Combining ADU-S100 with a VPS34 Inhibitor (SB02024)
Model SystemKey FindingsReference
Various Cancer Cell Lines (in vitro)Combination substantially enhances the release of proinflammatory cytokines. nih.gov
Various Cancer Cell Lines (in vitro)Enhanced cytokine response is cGAS-STING-dependent. nih.govtandfonline.com
B16-F10 Melanoma Mouse Model (in vivo)Combination treatment significantly reduced tumor growth and improved survival compared to monotherapy. researchgate.netnih.gov
General MechanismVPS34 inhibition enhances cGAS-STING-mediated expression and secretion of CCL5 and CXCL10. tandfonline.com
General MechanismInhibition of VPS34 prolongs downstream signaling of pTBK1. researcher.life

Integration with Local Modalities in Preclinical Models

Combining ADU-S100 with local therapies like radiation is another strategy being explored to augment anti-tumor effects. This approach aims to leverage the distinct but complementary mechanisms of STING activation and radiotherapy to achieve a more potent and durable response.

Radiation therapy can induce immunogenic cell death, releasing tumor-derived DNA into the cytoplasm, which can then activate the cGAS-STING pathway. nih.gov Combining radiation with a direct STING agonist like ADU-S100 is hypothesized to enhance this effect and promote a more robust anti-tumor immune response. nih.gov

In a rat model of esophageal adenocarcinoma (EAC), the combination of ADU-S100 with radiation therapy demonstrated potent anti-tumor activity. nih.govresearchgate.net While radiation alone did not produce a significant tumor growth delay, the groups receiving ADU-S100, both with and without radiation, showed a marked decrease in mean tumor volume. nih.govresearchgate.net Specifically, treatment with ADU-S100 alone led to a 30.1% decrease in mean tumor volume, while the combination with radiation resulted in a 50.8% decrease. nih.gov

This anti-tumor effect was accompanied by favorable changes in the tumor immune microenvironment. The combination treatment led to a significant upregulation of downstream genes such as IFNβ, TNFα, IL-6, and CCL-2. nih.gov Furthermore, treatment with ADU-S100, both alone and with radiation, resulted in enhanced expression of PD-L1, which was correlated with an upregulation of CD8+ T-cells. nih.gov These findings suggest that the combination creates an inflamed tumor microenvironment that may be more susceptible to further immunotherapies. nih.gov

Combination of ADU-S100 and Radiation in an Esophageal Adenocarcinoma Rat Model
Treatment GroupChange in Mean Tumor VolumeKey Gene Expression ChangesReference
Placebo+76.7%- nih.gov
Placebo + Radiation+152.4%Enhanced PD-L1 expression nih.gov
ADU-S100-30.1%Upregulation of IFNβ, TNFα, IL-6, CCL-2; Enhanced PD-L1 nih.gov
ADU-S100 + Radiation-50.8%Upregulation of IFNβ, TNFα, IL-6, CCL-2; Enhanced PD-L1 nih.gov

Conceptual Frameworks for Synergy with Immune Checkpoint Modulation

A major barrier to the success of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, is the lack of a pre-existing anti-tumor immune response in many patients, often described as an immunologically "cold" tumor microenvironment. nih.gov The primary conceptual framework for combining ADU-S100 with ICIs is to use the STING agonist to convert these "cold" tumors into "hot," T-cell-inflamed tumors, thereby rendering them sensitive to checkpoint blockade. nih.govnih.gov

Activation of the STING pathway by ADU-S100 initiates a cascade that leads to the production of Type I interferons. nih.gov This, in turn, promotes the recruitment and activation of dendritic cells and the subsequent priming and activation of tumor-antigen-specific CD8+ T-cells. nih.govresearchgate.net The resulting influx of cytotoxic T-cells into the tumor microenvironment creates the inflamed phenotype that is often predictive of a positive response to ICIs. nih.gov In murine tumor models, intratumoral injection of ADU-S100 not only caused regression of the injected tumor but also of distant, non-injected lesions (an abscopal effect) and demonstrated synergistic anti-tumor activity when combined with checkpoint inhibitors. nih.gov

This strong preclinical rationale has led to clinical trials investigating ADU-S100 (also known as MIW815) in combination with PD-1 inhibitors like spartalizumab and pembrolizumab. nih.govnih.gov While single-agent STING agonist activity in humans has been limited, evidence of systemic immune activation supports the combination strategy. nih.gov The goal is that by initiating or augmenting the initial anti-cancer immune response, ADU-S100 can overcome primary or acquired resistance to immune checkpoint blockade. nih.govresearchgate.net

Rational Design of Combined Immunotherapeutic Approaches

The development of ADU-S100 (disodium salt) as a therapeutic agent is largely centered on its role within combination strategies. The primary rationale for these combinations is to leverage the compound's ability to activate the Stimulator of Interferon Genes (STING) pathway, thereby initiating a robust innate immune response that can synergize with other immunotherapeutic modalities. Activation of the STING pathway can potentially overcome resistance to existing treatments, particularly immune checkpoint inhibitors, by transforming the tumor microenvironment (TME) from an immunologically "cold" to a "hot" state, which is more susceptible to immune-mediated destruction.

Activation of STING by ADU-S100 leads to a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This process is crucial for recruiting and priming antigen-presenting cells (APCs), such as dendritic cells (DCs), which in turn activate tumor antigen-specific CD8+ T cells. This foundational mechanism provides a strong basis for combining ADU-S100 with therapies that rely on a pre-existing anti-tumor T cell response.

Combination with Immune Checkpoint Inhibitors

A central strategy in the development of ADU-S100 has been its combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies. Resistance to ICI monotherapy is often associated with a lack of a pre-existing antitumor immune response. The rational design of combining ADU-S100 with ICIs is based on the hypothesis that the STING agonist can initiate or amplify this initial anti-cancer immune response, thereby rendering tumors sensitive to checkpoint blockade. Preclinical data have consistently supported the synergistic anti-tumor effects of combining ADU-S100 with checkpoint inhibitors.

In murine tumor models, the intratumoral injection of ADU-S100 demonstrated synergistic antitumor activity and improved survival when combined with ICIs. For instance, in a 4T1 mammary carcinoma model resistant to anti-PD-1 treatment, the addition of ADU-S100 induced the eradication of both injected and non-injected (abscopal) tumors. This effect was dependent on CD8+ T cells and was correlated with an enhanced effector profile of these cells. Similar synergistic effects were observed in the MC-38 colon carcinoma model, where the combination led to enhanced tumor control and durable immunity in cured mice, protecting them from tumor rechallenge. Furthermore, in the poorly immunogenic B16.F10 melanoma model, adding ADU-S100 to an ineffective combination of anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and significant tumor control.

The table below summarizes key preclinical findings for ADU-S100 in combination with immune checkpoint inhibitors.

Tumor ModelCombination Agent(s)Key Research Findings
4T1 Mammary Carcinoma Anti-PD-1Induced eradication of injected and non-injected tumors in an anti-PD-1 resistant model; effect was CD8+ T cell-dependent.
MC-38 Colon Carcinoma Anti-PD-1Elicited enhanced tumor control compared to either agent alone; cured mice were protected from tumor rechallenge.
B16.F10 Melanoma Anti-PD-1 + Anti-CTLA-4Induced tumor-specific CD8+ T-cell responses and tumor control where the ICI combination alone was ineffective.
Esophageal Adenocarcinoma (EAC) N/A (PD-L1 Expression Studied)ADU-S100 treatment led to an attractive synergistic association with increased PD-L1 expression, providing a rationale for future ICI combination.

This preclinical evidence provided the foundation for clinical investigations. A phase Ib study (NCT03172936) was designed to assess ADU-S100 (also referred to as MIW815) in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors or lymphomas. While single-agent STING agonism showed limited antitumor activity, it produced evidence of systemic immune activation, supporting the rationale for combining it with PD-1 inhibition. Pharmacodynamic analysis from the combination trial demonstrated on-target activity, including the elevation of plasma cytokines like IFNβ, consistent with the mechanism of action.

Combination with Other Immunomodulatory Agents

The rational design of ADU-S100 combinations extends beyond checkpoint inhibitors to other agents that can stimulate complementary anti-tumor immune pathways.

Interleukin-15 (IL-15): A combination with IL-15 is designed to leverage two distinct but synergistic mechanisms. While ADU-S100 activates the STING pathway to induce type I interferons, IL-15 stimulates the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, leading to the upregulation of type II interferon (IFN-γ). In preclinical prostate cancer models, combining ADU-S100 with a cytotopically modified IL-15 (cyto-IL-15) resulted in the elimination of tumors and the promotion of abscopal immunity. This enhanced efficacy was associated with strong innate and adaptive immune activation, including increased NK and T cell-mediated cytotoxicity. In vitro studies using prostate cancer-lymphocyte co-cultures showed that the combination of an ADU-S100 analog and IL-15 induced significantly more cancer cell killing than either agent alone, an effect attributed to potent NK cell activation.

TLR9 Agonists: Another combination strategy involves pairing ADU-S100 with agonists for other innate immune sensors, such as Toll-like receptor 9 (TLR9). The rationale is that activating multiple innate immune pathways may produce a more robust and comprehensive anti-tumor response. In a CT-26 colon carcinoma model, the combination of ADU-S100 with the TLR9 agonist CpG ODN1826 resulted in profound tumor suppression, even when each agent was used at a lower concentration than in its respective monotherapy arm. This suggests a synergistic effect in activating an anti-tumor immune response.

Radiation Therapy: Radiation is known to induce immunogenic cell death and release tumor-derived DNA into the cytoplasm, which can naturally activate the cGAS-STING pathway. Combining ADU-S100 with radiation is rationalized as a way to amplify this effect. In an esophageal adenocarcinoma model, the combination of ADU-S100 and radiation resulted in a significant reduction in mean tumor volume compared to control groups.

The table below summarizes key preclinical findings for ADU-S100 in combination with other immunomodulatory agents.

Tumor ModelCombination AgentKey Research Findings
Prostate Cancer (TRAMP-C1, PC3) Cyto-IL-15Synergized to eliminate tumors, promote abscopal immunity, and offer immunoprotection against rechallenge. Increased NK and T cell-mediated cytotoxicity.
CT-26 Colon Carcinoma CpG ODN1826 (TLR9 Agonist)Induced significant tumor suppression, with the combination showing a profound effect even at half the concentration of the single agents.
Esophageal Adenocarcinoma RadiationDemonstrated greater than 30% reduction in mean tumor volume and potent antitumor activity.

These diverse preclinical studies highlight the versatility of ADU-S100 as a combination partner. The rational design in each case is based on creating a multi-pronged attack on the tumor by activating distinct and synergistic pathways of the immune system.

Structure Activity Relationship Sar and Analog Development for Adu S100 Disodium Salt

Comparison with Endogenous Cyclic Dinucleotides (e.g., cGAMP)

The primary endogenous activator of the STING pathway is 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), a secondary messenger produced by the enzyme cGAS upon detecting cytosolic DNA. nih.gov While ADU-S100 is a powerful STING agonist, it is a synthetic analog of a different natural CDN, the bacterial second messenger cyclic di-AMP (c-di-AMP). nih.govuni.lu

ADU-S100 incorporates a mixed 2'-5' and 3'-5' phosphate (B84403) linkage structure, similar to the endogenous 2'3'-cGAMP. This configuration is reported to enhance its binding affinity for the STING protein compared to bacterial CDNs that typically possess 3'-5' linkages. nih.govinvivogen.com This structural similarity to the natural human ligand allows ADU-S100 to effectively activate all known human and mouse variants of the STING protein. invivogen.comdrugbank.com The activation of STING by these ligands initiates a conformational change, leading to downstream signaling that triggers a type I interferon response, which is crucial for antitumor immunity. bio-rad-antibodies.com

Impact of Phosphorothioate (B77711) Linkages on Stability and Potency

A key chemical modification in the structure of ADU-S100 is the substitution of the natural phosphodiester bonds with phosphorothioate linkages. acs.org This design feature, where non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur atoms, is common in oligonucleotide therapeutics and confers significant advantages. acs.org

The primary benefits of these phosphorothioate linkages are:

Enhanced Enzymatic Stability: Natural CDNs are susceptible to rapid degradation by phosphodiesterases present in blood and tissues. The phosphorothioate backbone of ADU-S100 provides increased resistance to this enzymatic hydrolysis, prolonging its half-life and allowing for sustained STING activation in the tumor microenvironment. nih.govacs.org

Increased Potency: The modification not only improves stability but also enhances the molecule's potency. ADU-S100 is reported to be approximately four times more potent than 2'3'-cGAMP. biorxiv.org This heightened activity leads to a more robust induction of cytokines and chemokines, resulting in a powerful antigen-specific T-cell response. drugbank.comdrugbank.com

Investigation of Different Isomers and Their Biological Activity

The introduction of phosphorothioate linkages creates chiral centers at the phosphorus atoms, resulting in several possible diastereomers. The spatial arrangement of these linkages significantly influences the molecule's ability to bind to and activate STING. SAR studies have demonstrated that the biological activity of these isomers is highly variable.

ADU-S100 is specifically the Rp,Rp-dithio diastereomer of its parent CDN. invivogen.com This particular stereoisomer has been identified as the most potent configuration for activating the human STING pathway. Other diastereomers, such as the Sp,Sp or mixed Rp,Sp isomers, generally exhibit weaker biological activity. This stereospecificity underscores the precise structural fit required for optimal engagement with the ligand-binding domain of the STING protein to induce the necessary conformational changes for signal transduction.

Table 1: Relative Biological Activity of Dithio-CDN Isomers

DiastereomerRelative STING Activation Potency
Rp,Rp (ADU-S100) High
Rp,SpModerate
Sp,RpModerate
Sp,SpLow
This table represents a generalized summary of findings on the differential activity of phosphorothioate CDN isomers.

Development of Novel Synthetic Analogues with Enhanced Potency or Specific Characteristics

The insights gained from the SAR of ADU-S100 and other first-generation STING agonists have fueled the development of novel synthetic analogs. The goal of this research is to create molecules with improved drug-like properties, such as greater potency, optimized stability, or suitability for different administration routes like systemic intravenous delivery. acs.org

One avenue of research has focused on creating analogs where the ribose sugar of one of the nucleotides is replaced by a carbocyclic ring, and the purine (B94841) base is replaced by a pyrimidine (B1678525). acs.orgfigshare.com These carbocyclic pyrimidine CDNs represent a structural diversification from the natural ligands. This approach aims to optimize the molecule's properties for systemic administration, potentially leading to better stability and pharmacokinetic profiles while retaining potent STING activation. acs.org Studies have shown that these modifications can lead to robust antitumor efficacy through the activation of both innate and adaptive immune responses. figshare.com

Another innovative strategy involves replacing one of the phosphorothioate linkages with a non-hydrolyzable vinylphosphonate (B8674324) group. uochb.cz This modification is designed to further increase the molecule's resistance to enzymatic degradation. Prodrugs of these novel vinylphosphonate CDNs have demonstrated exceptionally high potency in in-vitro cell-based assays, in some cases being up to 1000-fold more potent than ADU-S100. uochb.czresearchgate.net In preclinical mouse models, these analogs have shown significant potential, facilitating tumor regression and demonstrating the promise of this chemical design for developing next-generation STING agonists for cancer immunotherapy. uochb.czresearchgate.net

Advanced Research Methodologies and Analytical Approaches in Adu S100 Disodium Salt Studies

Multiplexed Immunofluorescence Imaging for Cellular Microenvironment Analysis

Multiplexed immunofluorescence imaging has been a critical tool for the comprehensive analysis of the tumor microenvironment following treatment with ADU-S100. This technique allows for the simultaneous visualization and quantification of multiple cell types and biomarkers within a single tissue section, providing crucial spatial context to the immune response triggered by STING activation.

In a syngeneic peritoneal carcinomatosis model of colon cancer, multiplexed immunofluorescence imaging was employed to analyze the tumor microenvironment. nih.gov The study revealed that intraperitoneal administration of ADU-S100 facilitated the infiltration of activated CD8+ T cells into peritoneal tumor nodules. nih.gov This advanced imaging approach helped to demonstrate that STING activation can transform immunologically "cold" peritoneal tumors into T-cell-inflamed tumors. nih.gov Furthermore, studies in esophageal adenocarcinoma models have used immunofluorescence to evaluate the expression of CD8 and PD-L1 proteins, showing that ADU-S100 treatment led to an upregulation of CD8+ T-cells. nih.gov

Flow Cytometry for Immune Cell Phenotyping and Quantification

Flow cytometry is a cornerstone technique in ADU-S100 research, enabling detailed phenotyping and quantification of various immune cell populations in both preclinical models and clinical trial samples. This high-throughput method provides critical data on the systemic and local cellular immune responses elicited by the STING agonist.

Research has utilized multi-color flow cytometry to characterize immune cell composition in various tissues. For instance, in a study combining ADU-S100 with cyto-IL-15 in a prostate cancer model, 15-color flow cytometry was used to characterize the immune cell composition of splenocytes, revealing systemic immune cell activation. nih.gov Another study employed flow cytometry to assess the maturation of bone marrow-derived dendritic cells (BMDCs) by examining surface markers of activation and maturation. nih.gov In a colon cancer model, flow cytometry was used as part of a comprehensive analysis of the tumor microenvironment, contributing to the understanding of how ADU-S100 reprograms tumor-associated macrophages. nih.gov

The power of flow cytometry lies in its ability to dissect complex immune responses by identifying specific cell subsets and their activation states. This is crucial for understanding the multifaceted effects of ADU-S100 on both innate and adaptive immunity.

Transcriptomic Analysis (e.g., NanoString Immune Profiling, RNA Sequencing)

Transcriptomic analysis provides a broad view of the gene expression changes induced by ADU-S100, offering insights into the pathways and cellular processes that are modulated. Methodologies such as NanoString immune profiling and RNA sequencing (RNA-seq) have been pivotal in this area.

NanoString immune profiling was utilized in a study on a peritoneal carcinomatosis model of colon cancer to comprehensively analyze the tumor microenvironment. nih.gov This targeted gene expression analysis platform allows for the quantification of hundreds of immune-related genes simultaneously, providing a detailed snapshot of the immune landscape. nanostring.com

In a phase I clinical trial involving patients with advanced/metastatic solid tumors or lymphomas, RNA expression analysis of pre- and post-treatment tumor biopsies was performed. aacrjournals.orguchicago.edunih.gov Although significant on-treatment changes were not broadly observed, a non-significant increase in natural killer cell lineage markers was noted in some patients, consistent with the mechanism of action of ADU-S100. aacrjournals.org Furthermore, in a preclinical prostate cancer model, RNA sequencing was performed on tumors to understand the synergistic effects of ADU-S100 when combined with other immunotherapies. sgul.ac.ukresearchgate.net

These transcriptomic approaches are essential for a deeper understanding of the molecular changes that underpin the immunological effects of ADU-S100.

Biochemical Assays for Signaling Pathway Activation (e.g., Western Blotting for Phospho-TBK1)

Biochemical assays are fundamental to confirming the direct molecular engagement and activation of the STING signaling pathway by ADU-S100. Western blotting, in particular, is a widely used technique to detect the phosphorylation of key downstream signaling proteins, which is a hallmark of pathway activation.

ADU-S100, as a STING agonist, is designed to induce a signaling cascade that involves the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently, the interferon regulatory factor 3 (IRF3). nih.gov Studies have utilized Western blot analysis to demonstrate the activation of the STING pathway in Cal27 cells treated with ADU-S100. This was evidenced by the phosphorylation of STING, TBK1, and IRF3. researchgate.net The phosphorylation of TBK1 at serine 172 is a critical event for its kinase activity and the downstream phosphorylation of IRF3. cellsignal.com These biochemical analyses provide direct evidence of the on-target activity of ADU-S100 and are crucial for validating its mechanism of action at the molecular level.

Table 1: Key Signaling Proteins in the ADU-S100 Activated Pathway
ProteinRole in PathwayActivation Marker
STING (Stimulator of Interferon Genes)Direct target of ADU-S100Phosphorylation
TBK1 (TANK-binding kinase 1)Downstream kinasePhosphorylation at Ser172
IRF3 (Interferon Regulatory Factor 3)Transcription factorPhosphorylation

Gene Expression Profiling by Quantitative RT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific method used to measure changes in the expression of a targeted set of genes. This technique has been applied in ADU-S100 research to validate findings from broader transcriptomic analyses and to quantify the induction of key cytokines and chemokines.

In a study on an esophageal adenocarcinoma model, qRT-PCR analysis of serial tissue samples was used to assess the activity of ADU-S100. nih.gov The results demonstrated a significant upregulation of downstream genes such as IFNβ, TNFα, IL-6, and CCL2 in the treatment groups compared to placebo. nih.gov This method provides robust, quantitative data on the expression of specific genes that are critical to the immunomodulatory effects of ADU-S100, confirming the activation of inflammatory and anti-tumor immune pathways.

Table 2: Upregulated Genes Following ADU-S100 Treatment in an Esophageal Adenocarcinoma Model
GeneFunction
IFNβ (Interferon beta)Key antiviral and anti-proliferative cytokine
TNFα (Tumor necrosis factor alpha)Pro-inflammatory cytokine
IL-6 (Interleukin-6)Pro-inflammatory cytokine
CCL2 (Chemokine (C-C motif) ligand 2)Chemoattractant for monocytes and macrophages

Future Directions in Academic Research on Adu S100 Disodium Salt

Elucidation of Broader Immunological Roles Beyond Antitumor Immunity

Future research will likely delve deeper into the multifaceted immunological effects of ADU-S100 that extend beyond its direct antitumor activity. The activation of the STING pathway by ADU-S100 initiates a cascade of immune responses, the full extent of which is still being uncovered.

Key areas of investigation will likely include:

Systemic Immune Activation: Preclinical models have shown that intratumoral administration of ADU-S100 leads to systemic anti-tumor immunity. Further studies are needed to fully characterize the systemic effects on various immune cell populations and their long-term implications for immunological memory.

Activation of Diverse Immune Cell Types: ADU-S100 has been shown to activate dendritic cells (DCs), T cells, and Natural Killer (NK) cells. Research will likely focus on the specific subset activation and the functional consequences of this activation in different disease contexts. For instance, studies have shown that combining ADU-S100 with IL-15 leads to potent activation of NK cells, resulting in increased perforin (B1180081) and CD69 expression.

Cytokine and Chemokine Profiling: Activation of the STING pathway by ADU-S100 induces the production of a variety of cytokines and chemokines, including Type I and II interferons, TNFα, and IL-6. A more comprehensive understanding of the cytokine and chemokine profiles induced by ADU-S100 in different tissues and disease models will be crucial for predicting its therapeutic effects and potential side effects.

Immune Cell TypeObserved Effect of ADU-S100 ActivationKey Research Findings
Dendritic Cells (DCs)Maturation and activation, leading to enhanced antigen presentation.Liposomal delivery of ADU-S100 augments the maturation of bone marrow-derived dendritic cells (BMDCs).
T CellsInduction of tumor-specific CD8+ T-cell responses and immunological memory.Intratumoral injection of ADU-S100 induced CD8+ T-cell-mediated anti-tumor immunity.
Natural Killer (NK) CellsIncreased activation and cytotoxicity, particularly in combination with other immunotherapies like IL-15.Combination with an ADU-S100 analog led to potent activation of NK cells and increased IFNγ secretion.

Exploration of ADU-S100 (Disodium Salt) in Other Disease Models (non-cancer, if applicable and within scope)

While the primary focus of ADU-S100 research has been in oncology, its potent immune-activating properties suggest potential applications in other disease areas. The STING pathway is a critical component of the innate immune response to a variety of pathogens, and its activation could be beneficial in infectious diseases. Future academic research may explore the utility of ADU-S100 in models of:

Infectious Diseases: Given that the STING pathway is integral to the host defense against viral and bacterial infections, ADU-S100 could be investigated as a vaccine adjuvant or as a standalone therapy to enhance the immune response to pathogens.

Autoimmune Diseases: Although STING activation is associated with autoinflammatory conditions, carefully controlled and targeted delivery of ADU-S100 could potentially be used to modulate the immune response in certain autoimmune contexts, though this would require extensive investigation.

It is important to note that the current body of research on ADU-S100 is overwhelmingly concentrated on cancer models. Any exploration into non-cancer applications would represent a new and largely uncharted area of investigation.

Refinement of Analogue Design for Targeted Immune Activation

To improve the therapeutic index of STING agonists, researchers are actively designing and evaluating analogues of ADU-S100. The goal is to develop compounds with enhanced potency, stability, and more targeted immune activation profiles.

One such analogue is the chemically synthesized cyclic dinucleotide (CDN) 2´3´-c-di-AM(PS)2 (Rp,Rp) . This analogue is structurally similar to ADU-S100 and has been shown to elicit potent immunological responses. Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the CDN scaffold of ADU-S100 will help in identifying key structural features that govern its binding affinity to different STING variants and its ability to induce specific downstream signaling pathways.

Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Analogues will be designed to have improved pharmacokinetic properties, such as a longer half-life in circulation, and more favorable pharmacodynamic effects, such as sustained target engagement in the tumor microenvironment.

Targeted Delivery: Conjugating ADU-S100 or its analogues to antibodies or other targeting moieties could enable their specific delivery to tumor cells or specific immune cell populations, thereby maximizing their therapeutic effect while minimizing off-target side effects.

Investigation of Cross-Talk with Other Innate Immune Pathways

The innate immune system is a complex network of interconnected pathways. A promising avenue for future research is the investigation of the cross-talk between the STING pathway and other innate immune signaling pathways. Combining ADU-S100 with agonists for other pattern recognition receptors (PRRs) could lead to synergistic anti-tumor effects.

A notable example is the combination of ADU-S100 with a Toll-like receptor 9 (TLR9) agonist, CpG ODN1826 . Studies in a CT-26 colon carcinoma model have shown that the combination of ADU-S100 and CpG ODN1826 resulted in significant tumor suppression, even at lower doses of each agent.

Future research in this area will likely involve:

Synergistic Combinations: Exploring the synergistic potential of ADU-S100 with agonists for other TLRs, RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs).

Mechanism of Synergy: Elucidating the molecular mechanisms underlying the synergistic effects of these combinations, including their impact on cytokine production, immune cell recruitment, and the tumor microenvironment.

Timing and Sequencing: Optimizing the timing and sequence of administration of ADU-S100 and other innate immune agonists to achieve maximal therapeutic benefit.

Innate Immune PathwayCombination AgentObserved Synergistic Effect with ADU-S100
TLR9CpG ODN1826Significant tumor suppression in a colon carcinoma model.

Development of Novel Delivery Systems for Enhanced Preclinical Efficacy

A significant challenge in the clinical translation of cyclic dinucleotides like ADU-S100 is their poor drug-like properties, including limited cell permeability and susceptibility to degradation. To overcome these limitations, researchers are developing novel delivery systems to enhance the preclinical efficacy of ADU-S100.

One promising approach is the encapsulation of ADU-S100 in liposomal formulations . Cationic liposomes, for example, have been shown to improve the loading efficiency and serum stability of ADU-S100, leading to potentiated STING activation in antigen-presenting cells.

Future research in this area will focus on:

Targeted Liposomes: Functionalizing liposomes with ligands that target specific cell types, such as dendritic cells, to enhance the targeted delivery of ADU-S100.

Polymeric Nanoparticles: Developing biodegradable polymeric nanoparticles for the sustained release of ADU-S100 in the tumor microenvironment.

Hydrogels and Other Scaffolds: Utilizing injectable hydrogels or other scaffolds to create a local depot of ADU-S100 for prolonged STING activation.

The optimization of delivery systems will be crucial for maximizing the therapeutic potential of ADU-S100 and facilitating its successful clinical translation.

Q & A

Q. What is the molecular mechanism of ADU-S100 in activating the STING pathway, and how does it compare to endogenous ligands like cGAMP?

ADU-S100 binds to STING (stimulator of interferon genes) with a Kd of 4.61 ± 0.42 µM, inducing conformational changes that trigger TBK1 and IRF3 phosphorylation. This leads to type I interferon (IFN-β) and pro-inflammatory cytokine production (TNF-α, IL-6, MCP-1). Compared to endogenous ML cGAMP, ADU-S100 exhibits superior stability and potency, with EC50 values of 3.031 µg/mL (IRF3) and 4.839 µg/mL (NF-κB) in THP-1 monocytes. It also induces STING aggregation in murine bone marrow macrophages (BMMs) .

Q. What are the standard in vitro protocols for evaluating ADU-S100-induced immune responses?

  • Cell lines : Use THP-1 human monocytes or mouse BMMs.
  • Dosage : 0–100 µM ADU-S100 (no cytotoxicity observed in glioblastoma neurospheres at ≤100 µM).
  • Assays :
  • qPCR/ELISA for IFN-β, TNF-α, IL-6, and MCP-1.
  • Western blot for TBK1/IRF3 phosphorylation.
  • Flow cytometry for STING aggregation.
    • Controls : Include endogenous cGAMP and TLR3 agonist poly I:C for comparative potency .

Q. How should ADU-S100 be prepared and stored to ensure experimental reproducibility?

  • Solubility : 100 mg/mL (~136.15 mM) in sterile water (sonicate if necessary).
  • Storage :
  • Powder: -20°C (3 years), 4°C (2 years).
  • Solutions: -80°C (6 months), -20°C (1 month).
    • In vivo formulations : Adjust pH to 7.4 and combine with cationic liposomes (e.g., DOTAP-based) to enhance cellular uptake .

Advanced Research Questions

Q. How do contradictory findings on ADU-S100’s interaction with DNA-PKcs inform STING agonist selection?

Unlike E7766 or diABZI, ADU-S100 does not inhibit DNA-PKcs catalytic activity (IC50 > 10 µM in ATP hydrolysis assays). Combining ADU-S100 with DNA-PKcs inhibitors (e.g., NU7441) yields non-significant enhancement of STING activation, suggesting DNA-PKcs-independent pathways dominate its efficacy. This contrasts with other agonists reliant on DNA damage synergism, necessitating mechanistic validation via kinase activity assays and gene expression profiling .

Q. What methodologies optimize ADU-S100 delivery to overcome formulation challenges in systemic administration?

  • Liposomal encapsulation : Use cationic lipids (e.g., DOTAP) to enhance endosomal escape. In B16 melanoma models, liposomal ADU-S100 increases tumor regression by 40% compared to free drug.
  • Dosing routes : Intratumoral (50 µg in glioblastoma models) or intraperitoneal (20–40 µg in colon cancer models) injections show superior immune infiltration over intravenous delivery.
  • Combination with permeabilizers : Co-administer with cell-penetrating peptides (e.g., TAT) to bypass hydrophilicity limitations .

Q. How does ADU-S100 synergize with epigenetic modulators or checkpoint inhibitors in preclinical models?

  • 5AZADC (DNA methyltransferase inhibitor) : In B16-F10 melanoma, 5AZADC + ADU-S100 increases CXCL10 expression by 8-fold, dependent on CD8+ T cells. Depleting CD8+ cells abolishes tumor regression.
  • Anti-PD1/CTLA-4 : In CT26 colon cancer models, intratumoral ADU-S100 + anti-PD1 increases CD8+ T cell density by 3.5-fold and reduces tumor volume by 70%. Clinical trials (NCT03172936) report partial responses in Merkel cell carcinoma patients refractory to anti-PD1 monotherapy .

Q. What experimental strategies address variability in ADU-S100’s dose-dependent immune-mediated cytotoxicity?

  • PBMC co-cultures : In glioblastoma neurospheres, ADU-S100 exhibits immune-mediated cytotoxicity at 12.5–50 µM but reduced efficacy at 100 µM due to T cell exhaustion. Optimize dosing using viability assays (e.g., MTT) paired with cytokine profiling.
  • Dose titration : Use syngeneic tumor models (e.g., GL261 glioma) to identify thresholds for NK cell activation (e.g., 20 µg) vs. T cell exhaustion (e.g., 100 µg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.